2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide
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Overview
Description
2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide is a complex organic compound that features a bromine atom, a cyclohexene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and the benzamide group. The bromine atom is introduced through a bromination reaction, which is a common method for adding bromine to organic compounds. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-cyclohexen-1-ol
- 2-Bromo-2-cyclohexen-1-yl methyl ether
- Benzyl 2-bromo-2-cyclohexen-1-yl ether
Uniqueness
2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide is unique due to its combination of a bromine atom, a cyclohexene ring, and a benzamide group. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific studies.
Properties
CAS No. |
90040-62-3 |
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Molecular Formula |
C20H29BrN2O |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-bromo-N-(cyclohexen-1-yl)-N-[3-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C20H29BrN2O/c1-3-22(4-2)15-10-16-23(17-11-6-5-7-12-17)20(24)18-13-8-9-14-19(18)21/h8-9,11,13-14H,3-7,10,12,15-16H2,1-2H3 |
InChI Key |
LWZNZUCYWZAAES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=CCCCC1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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